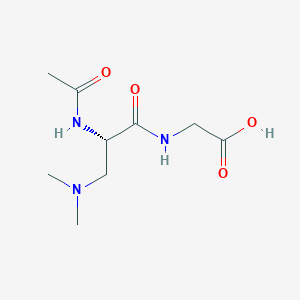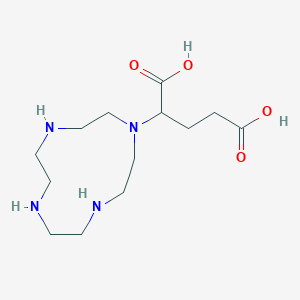
Benzenecarboximidamide, 4,4'-(2,4-thiophenediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- is an organic compound with the molecular formula C20H20N4O2S It is a derivative of benzenecarboximidamide and contains a thiophene ring, which is a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- typically involves the reaction of benzenecarboximidamide derivatives with thiophene-based intermediates. One common method is the condensation reaction between benzenecarboximidamide and 2,4-thiophenediyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Benzenecarboximidamide, 4,4’-(1,2-ethenediyl)bis-
- Benzenecarboximidamide, 4,4’-(1,3-propanediyl)bis-
- Benzenecarboximidamide, 4,4’-(1,4-butanediyl)bis-
Comparison: Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties This differentiates it from other similar compounds that contain different linking groups, such as ethylene, propylene, or butylene
Propriétés
Numéro CAS |
648417-96-3 |
|---|---|
Formule moléculaire |
C18H16N4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-[4-(4-carbamimidoylphenyl)thiophen-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C18H16N4S/c19-17(20)13-5-1-11(2-6-13)15-9-16(23-10-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) |
Clé InChI |
UYPLKQKDGJVOME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CS2)C3=CC=C(C=C3)C(=N)N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


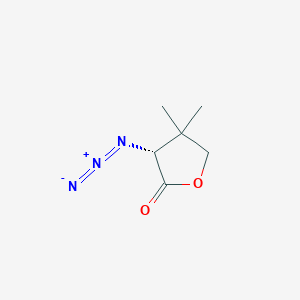
![6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12592930.png)
![3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)](/img/structure/B12592935.png)
![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)
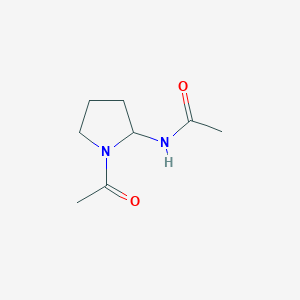
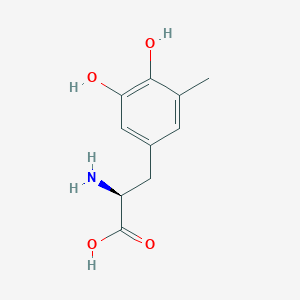

![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)

